Cas no 1553396-48-7 (1-phenylbutane-2-sulfonyl chloride)
1-phenylbutane-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-phenylbutane-2-sulfonyl chloride
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- Inchi: 1S/C10H13ClO2S/c1-2-10(14(11,12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
- InChI Key: LRAUICFQVYMASO-UHFFFAOYSA-N
- SMILES: ClS(C(CC)CC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 232.0324785g/mol
- Monoisotopic Mass: 232.0324785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 42.5Ų
1-phenylbutane-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX57018-2.5g |
1-phenylbutane-2-sulfonyl chloride |
1553396-48-7 | 95% | 2.5g |
$1713.00 | 2024-04-20 | |
| A2B Chem LLC | AX57018-5g |
1-phenylbutane-2-sulfonyl chloride |
1553396-48-7 | 95% | 5g |
$2520.00 | 2024-04-20 | |
| A2B Chem LLC | AX57018-10g |
1-phenylbutane-2-sulfonyl chloride |
1553396-48-7 | 95% | 10g |
$3720.00 | 2024-04-20 | |
| A2B Chem LLC | AX57018-50mg |
1-phenylbutane-2-sulfonyl chloride |
1553396-48-7 | 95% | 50mg |
$233.00 | 2024-04-20 | |
| A2B Chem LLC | AX57018-100mg |
1-phenylbutane-2-sulfonyl chloride |
1553396-48-7 | 95% | 100mg |
$332.00 | 2024-04-20 | |
| A2B Chem LLC | AX57018-250mg |
1-phenylbutane-2-sulfonyl chloride |
1553396-48-7 | 95% | 250mg |
$460.00 | 2024-04-20 | |
| A2B Chem LLC | AX57018-500mg |
1-phenylbutane-2-sulfonyl chloride |
1553396-48-7 | 95% | 500mg |
$705.00 | 2024-04-20 | |
| A2B Chem LLC | AX57018-1g |
1-phenylbutane-2-sulfonyl chloride |
1553396-48-7 | 95% | 1g |
$891.00 | 2024-04-20 | |
| Enamine | EN300-680960-0.05g |
1-phenylbutane-2-sulfonyl chloride |
1553396-48-7 | 95.0% | 0.05g |
$188.0 | 2025-03-12 | |
| Enamine | EN300-680960-0.1g |
1-phenylbutane-2-sulfonyl chloride |
1553396-48-7 | 95.0% | 0.1g |
$282.0 | 2025-03-12 |
1-phenylbutane-2-sulfonyl chloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-phenylbutane-2-sulfonyl chloride
Research Brief on 1-Phenylbutane-2-sulfonyl Chloride (CAS: 1553396-48-7) in Chemical Biology and Pharmaceutical Applications
1-Phenylbutane-2-sulfonyl chloride (CAS: 1553396-48-7) is a specialized sulfonyl chloride derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of sulfonamide-based molecules, which are widely recognized for their therapeutic potential in targeting various diseases, including cancer, infectious diseases, and metabolic disorders. Recent studies have highlighted its utility in medicinal chemistry, particularly in the development of covalent inhibitors and probe molecules for biological target identification.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 1-phenylbutane-2-sulfonyl chloride as a building block for the synthesis of novel sulfonamide-based covalent inhibitors targeting cysteine proteases. The study demonstrated that the compound's electrophilic sulfonyl chloride group enables selective modification of active-site cysteine residues, leading to potent and irreversible enzyme inhibition. This approach has shown promise in the development of therapeutics for conditions such as rheumatoid arthritis and certain viral infections, where cysteine proteases play a critical role in disease progression.
Another significant application of 1-phenylbutane-2-sulfonyl chloride was reported in a recent ACS Chemical Biology article, where it was employed as a chemical probe to study protein-protein interactions (PPIs) in cancer cells. The researchers utilized the compound's reactive sulfonyl chloride moiety to generate activity-based probes that selectively label and identify proteins involved in oncogenic signaling pathways. This innovative strategy provided valuable insights into the dysregulation of PPIs in tumorigenesis and identified potential targets for anticancer drug development.
The synthetic utility of 1-phenylbutane-2-sulfonyl chloride has also been demonstrated in the preparation of sulfonated polymers for drug delivery systems. A 2024 study in Advanced Materials showcased its use as a monomer in the synthesis of pH-responsive polymeric carriers, which exhibited enhanced stability and controlled release properties for anticancer drugs. The unique structural features of the phenylbutane moiety contributed to improved pharmacokinetic profiles of the drug-polymer conjugates, highlighting the compound's potential in nanomedicine applications.
From a safety and handling perspective, recent investigations have focused on optimizing the storage and reaction conditions for 1-phenylbutane-2-sulfonyl chloride. A 2023 publication in Organic Process Research & Development provided detailed guidelines for handling this moisture-sensitive compound, emphasizing the importance of anhydrous conditions and proper personal protective equipment during laboratory procedures. These recommendations are particularly valuable for scale-up processes in pharmaceutical manufacturing.
In conclusion, 1-phenylbutane-2-sulfonyl chloride (CAS: 1553396-48-7) represents a valuable chemical tool with diverse applications in drug discovery and chemical biology. Its unique reactivity profile continues to inspire innovative research approaches, from covalent drug design to chemical proteomics. As the field advances, we anticipate further exploration of this compound's potential in addressing unmet medical needs and advancing our understanding of biological systems at the molecular level.
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